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molecular formula C11H17N3O4S B8485229 tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate

tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate

Cat. No. B8485229
M. Wt: 287.34 g/mol
InChI Key: CNSOUSCIIHECDS-UHFFFAOYSA-N
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Patent
US07371869B2

Procedure details

2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid (10.44 g, 42.74 mmol), N,O-dimethylhydroxylamine hydrochloride (5.0 g, 51.26 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (9.83 g, 51.28 mmol), 1-hydroxybenzotriazole hydrate (6.93 g, 51.28 mmol), triethylamine (7.15 ml, 51.28 mmol) and 4-(dimethylamino)pyridine (1.04 g, 8.52 mmol) were combined in dichloromethane (200 mL) and stirred overnight at room temperature. The resulting solution was poured into ethyl acetate and washed with 0.2 M aqueous hydrochloric acid, water, brine and dried over magnesium sulfate. Solvent was removed and the crude was by purified over silica gel eluted with 80% v/v ethyl acetate in hexane to give [4-(methoxy-methyl-carbamoyl)-thiazol-2-yl]-carbamic acid tert-butyl ester as a foam (17.0 g, 95%).
Quantity
10.44 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Three
Quantity
6.93 g
Type
reactant
Reaction Step Four
Quantity
7.15 mL
Type
reactant
Reaction Step Five
Quantity
1.04 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14]([OH:16])=O)[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:18][NH:19][O:20][CH3:21].Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[O:16])[N:19]([O:20][CH3:21])[CH3:18])[N:13]=1)([CH3:2])([CH3:3])[CH3:4] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)O
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
9.83 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
6.93 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
7.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
1.04 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.2 M aqueous hydrochloric acid, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
by purified over silica gel
WASH
Type
WASH
Details
eluted with 80% v/v ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)C(N(C)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 138.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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